molecular formula C20H16FN3OS B2984932 (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile CAS No. 1321801-08-4

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile

Cat. No.: B2984932
CAS No.: 1321801-08-4
M. Wt: 365.43
InChI Key: ARRGHTRULRCYOC-QINSGFPZSA-N
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Description

This compound features a thiazole core substituted at the 4-position with a 4-ethoxyphenyl group and at the 2-position with a (Z)-configured acrylonitrile moiety bearing a 3-fluorophenylamino substituent.

Properties

IUPAC Name

(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-2-25-18-8-6-14(7-9-18)19-13-26-20(24-19)15(11-22)12-23-17-5-3-4-16(21)10-17/h3-10,12-13,23H,2H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRGHTRULRCYOC-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, including case studies and relevant findings from diverse sources.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with various phenolic compounds. The synthesis typically employs methodologies such as Hantzsch's procedure and EDC/DMAP-mediated amide coupling, which facilitate the formation of the thiazole ring and subsequent modifications to achieve the desired structure .

Key Structural Features:

  • Thiazole Ring : Essential for biological activity, contributing to the compound's interaction with biological targets.
  • Acrylonitrile Moiety : Imparts reactivity and potential for further derivatization.
  • Ethoxy and Fluorophenyl Substituents : Influence lipophilicity and bioavailability.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, it has shown IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Reference
HT291.61
Jurkat1.98
A431<1

The mechanism underlying the antitumor activity of this compound appears to involve the inhibition of critical enzymes involved in cancer cell proliferation. Studies suggest that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Neuropharmacological Effects

In addition to its anticancer properties, thiazole derivatives have been investigated for their neuropharmacological effects. The compound has shown promise in models of epilepsy and neurodegeneration, with some derivatives exhibiting anticonvulsant activity .

Table 2: Neuropharmacological Evaluation

ModelEffectReference
PTZ-induced seizuresSignificant reduction in seizure duration
Neuroprotection in vitroEnhanced neuronal survival under stress conditions

Structure-Activity Relationship (SAR)

The SAR studies conducted on related thiazole compounds reveal that specific substitutions on the thiazole ring can significantly enhance biological activity. For instance, electron-donating groups at particular positions have been correlated with increased potency against cancer cell lines .

Key Findings:

  • Substituents : The presence of ethoxy and fluorine enhances lipophilicity, improving membrane permeability.
  • Thiazole Modifications : Alterations in the thiazole structure can lead to variations in cytotoxicity and selectivity profiles.

Case Studies

Several case studies have documented the efficacy of similar thiazole derivatives in clinical settings. For example, a derivative with a closely related structure was tested in clinical trials for its effectiveness against solid tumors, yielding promising results in terms of safety and tolerability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Thiazole Substituent Acrylonitrile Substituent Key Properties/Activities Reference
Target Compound 4-Ethoxyphenyl 3-Fluorophenylamino N/A (Data limited in evidence)
(Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl 3-Hydroxy-4-methoxyphenyl Potential fluorescence properties
(Z)-3-((2,4-Dimethoxyphenyl)amino)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile 4-Ethoxyphenyl 2,4-Dimethoxyphenylamino Commercial availability (CAS: 374598-18-2)
(Z)-5-Fluoro-3-(2-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (6m) 4-Fluorophenyl Hydrazono-indolinone α-Glucosidase inhibition tested (57.7% yield)
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) Chloromethyl Urea-linked 3-fluorophenyl 50.3% yield; ESI-MS m/z: 362.1 [M+H]+
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile Benzo[b]thiophen-2-yl 3,4-Dimethoxyphenyl Structural studies reported
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group in the target compound contrasts with 4-fluorophenyl (electron-withdrawing) in analogs . Ethoxy groups may enhance solubility and influence aggregation-induced emission (AIE), as seen in related fluorophores .
  • Substituent Position: The 3-fluorophenylamino group in the target differs from 2,4-dimethoxyphenylamino in a structural analog , which could alter steric hindrance and hydrogen-bonding capabilities.
  • Biological Relevance : Urea-linked analogs (e.g., compound 8a) exhibit distinct bioactivity profiles compared to acrylonitrile derivatives, emphasizing the role of functional groups in enzyme interactions .

Fluorescence and Aggregation Behavior

  • AIE Properties : Propeller-shaped fluorophores in demonstrate tunable solid-state fluorescence based on substituent planarity. The target’s ethoxyphenyl group may promote AIE by restricting intramolecular rotation .
  • Chemosensing Potential: The benzothiazole-acrylonitrile in acts as a cyanide sensor. The target’s 3-fluorophenyl group could enhance electron-deficient character, improving sensing selectivity .

Q & A

Q. Advanced

  • Molecular docking : Compare binding affinities against target proteins (e.g., kinases) using software like AutoDock Vina. The fluorophenyl and ethoxyphenyl groups may enhance hydrophobic interactions in active sites ().
  • QSAR models : Use datasets of thiazole-acrylonitrile derivatives to correlate substituent electronic parameters (Hammett σ) with bioactivity. The 3-fluoro group’s electron-withdrawing nature may improve membrane permeability .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

How do solvent effects influence the compound’s stability during long-term storage?

Q. Basic

  • Polar solvents (e.g., DMSO, MeOH) : Promote hydrolysis of the acrylonitrile group, leading to degradation.
  • Non-polar solvents (e.g., CHCl₃) : Stabilize the Z-isomer via reduced dielectric constant, minimizing isomerization ().
  • Additives : 0.1% w/v BHT in storage solutions prevents radical-mediated decomposition of the thiazole ring .

What strategies mitigate contradictions in biological assay results caused by impurities in the compound?

Q. Advanced

  • HPLC-PDA purification : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to separate regioisomers (e.g., 4- vs. 5-ethoxyphenylthiazole byproducts) .
  • LC-MS : Detect trace impurities (<0.1%) from incomplete condensation or oxidation products.
  • Bioassay controls : Include a "scrambled" isomer (E-configuration) to confirm activity is structure-specific .

What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities?

Q. Advanced

  • Exothermicity : The Knoevenagel condensation is highly exothermic; use jacketed reactors with precise temperature control (±2°C) to avoid runaway reactions .
  • Workup efficiency : Replace column chromatography with acid-base extraction (e.g., 1M HCl washes to remove unreacted amines) .
  • Crystallization optimization : Seed with Z-isomer crystals in ethanol/water (3:1) to improve yield and purity .

How does the electron-withdrawing fluorine substituent affect the compound’s reactivity in further functionalization reactions?

Advanced
The 3-fluoro group on the aniline moiety:

  • Deactivates the ring : Directs electrophilic substitution to the para position, enabling site-specific bromination or nitration.
  • Enhances hydrogen-bond acceptor strength : Facilitates Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) by stabilizing transition states .
  • Reduces nucleophilicity : Requires harsher conditions for SNAr reactions compared to non-fluorinated analogs .

What are the limitations of current structure-activity relationship (SAR) studies for this compound, and how can they be addressed?

Q. Advanced

  • Limited diversity in analogs : Most studies focus on phenyl/thiazole variations (). Expand to heterocycles (e.g., pyridine, furan) via combinatorial libraries.
  • Inconsistent assay protocols : Standardize IC₅₀ measurements using ATP-binding assays (e.g., Kinase-Glo) to improve cross-study comparability .
  • Understudied pharmacokinetics : Incorporate in vitro ADMET profiling (e.g., microsomal stability, Caco-2 permeability) to prioritize lead compounds .

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